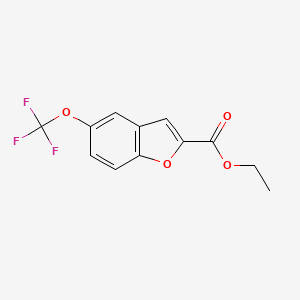

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethoxy)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-2-17-11(16)10-6-7-5-8(19-12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPBCKIJXZTQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-carboxylate Derivatives

Physical and Chemical Properties

Table 1: Physical Properties of Selected Analogues

Key Observations :

- Aryl substituents (e.g., phenyl, 4-chlorophenyl) increase molecular weight and melting points compared to smaller groups like bromo or amino.

Table 2: Bioactivity of Analogues

Trifluoromethoxy Implications :

- The -OCF₃ group’s electronegativity and lipophilicity may enhance membrane permeability and target binding in enzymes like urease or proteases. Its metabolic stability could prolong in vivo activity compared to hydrolytically labile groups (e.g., esters).

Chemical Reactivity

- Electrochemical Reduction (–7): Ethyl benzofuran-2-carboxylate undergoes reversible reduction due to its conjugated bicyclic system. The trifluoromethoxy group’s electron-withdrawing nature may stabilize the reduced intermediate, altering redox potentials.

- Hydrolysis Sensitivity: Ethyl benzofuran-2-carboxylate derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) may exhibit slower hydrolysis compared to electron-donating groups (e.g., -NH₂) under physiological conditions .

Biological Activity

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate features a benzofuran core with a trifluoromethoxy group, which is known to enhance biological activity and stability. The presence of the trifluoromethyl group often improves pharmacodynamic properties, including increased binding affinity and membrane permeability .

Antitumor Activity

Numerous studies have reported the antitumor properties of benzofuran derivatives, including ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

These findings suggest that the compound may exert its effects through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation .

Antimicrobial and Antiviral Activities

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate has shown promise in antimicrobial assays. Its derivatives have been tested for their ability to inhibit bacterial and viral growth, indicating a broad spectrum of antimicrobial activity. The introduction of the trifluoromethyl group enhances these properties by improving interactions with microbial targets .

Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit anti-inflammatory effects, which are critical for treating various inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation .

The biological activity of ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Signaling Pathway Modulation : It can modulate pathways such as mTOR signaling, which is crucial for cell growth and metabolism .

- Interaction with Receptors : The trifluoromethyl group enhances binding affinity to various molecular targets, improving therapeutic efficacy .

Case Studies

- Anticancer Activity Study : A study conducted on a series of benzofuran derivatives demonstrated that those with the trifluoromethoxy substitution exhibited significantly higher antiproliferative activity compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .

- Antimicrobial Testing : In vitro assays showed that ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate displayed notable antibacterial activity against several strains, supporting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, analogous to the synthesis of Ethyl 5-arylbenzofuran-2-carboxylates (e.g., Ethyl 5-phenylbenzofuran-2-carboxylate). Key steps include coupling 5-bromo-benzofuran-2-carboxylate derivatives with trifluoromethoxy-substituted aryl boronic acids under microwave-assisted conditions. Catalytic systems (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol) are critical for achieving >80% yields .

- Characterization : Post-synthesis, purity is confirmed via HPLC, while structural validation employs / NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for distinguishing positional isomers in trifluoromethoxy-substituted benzofuran derivatives?

- Methodology : NMR is pivotal for identifying trifluoromethoxy group orientation due to distinct chemical shifts. Complementary techniques like X-ray crystallography (e.g., used for Ethyl 5-bromobenzofuran-2-carboxylate) resolve ambiguities by confirming dihedral angles between substituents and the benzofuran core .

Advanced Research Questions

Q. How can molecular docking elucidate the binding interactions of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate with biological targets?

- Methodology : AutoDock 4.0 or similar software can simulate ligand-protein interactions. For example, oxadiazole-benzofuran hybrids were docked against Asp kinase using a Lamarckian genetic algorithm, with grid parameters set to 60 × 60 × 60 points and 0.375 Å spacing. Binding free energies (<−8 kcal/mol) and RMSD values (<2 Å) validate stable interactions .

Q. What strategies resolve contradictions in crystallographic data for trifluoromethoxy-substituted benzofuran derivatives?

- Methodology : Multi-temperature crystallography (e.g., 100–298 K) mitigates thermal motion artifacts. For SHELX-refined structures (e.g., Ethyl 5-bromobenzofuran-2-carboxylate), anisotropic displacement parameters and Hirshfeld surface analysis clarify disorder in trifluoromethoxy groups .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in benzofuran-based intermediates?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) quantify electron-withdrawing effects. Frontier molecular orbital (FMO) analysis reveals reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, enhancing electrophilic substitution reactivity .

Methodological Challenges

Q. What purification techniques are optimal for isolating Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate from byproducts?

- Methodology : Flash chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers. For polar impurities, recrystallization from ethanol/water (7:3 v/v) achieves >98% purity. LC-MS monitors trace impurities (<0.5%) .

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

- Methodology : Continuous-flow reactors enhance reproducibility for Suzuki couplings. Chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA) resolve racemic mixtures, with enantiomeric excess (ee) verified via chiral GC or CD spectroscopy .

Applications in Research

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodology : It serves as a precursor for 1,3,4-oxadiazoles and triazines via hydrazide intermediates (e.g., reaction with hydrazine hydrate yields carbohydrazides, which cyclize with POCl₃ to form oxadiazoles). These derivatives exhibit antimicrobial and kinase inhibitory activity .

Q. How is the compound utilized in material science, particularly in optoelectronic applications?

- Methodology : The trifluoromethoxy group enhances thermal stability (TGA >250°C) and electron-deficient character, making it suitable for organic semiconductors. UV-Vis and cyclic voltammetry (CV) assess bandgap tunability (~3.2 eV) and charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.